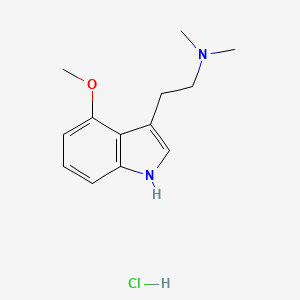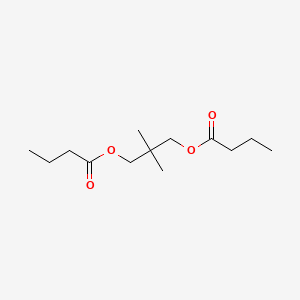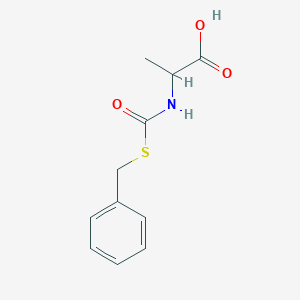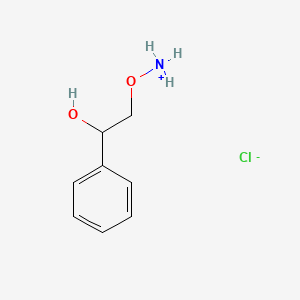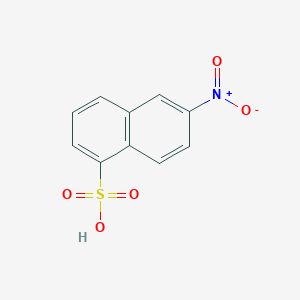
6-nitronaphthalene-1-sulfonic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitronaphthalene-1-sulfonic acid is an organic compound derived from naphthalene, characterized by the presence of both nitro and sulfonic acid functional groups. This compound is notable for its applications in various chemical processes and industries, particularly in the synthesis of dyes and pigments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-nitronaphthalene-1-sulfonic acid typically involves the nitration of naphthalene-1-sulfonic acid. This process is carried out by reacting naphthalene with sulfuric acid to form naphthalene-1-sulfonic acid, followed by nitration using a mixture of nitric acid and sulfuric acid . The reaction conditions include maintaining a temperature range of 30-95°C to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves electrochemical methods. The electroreduction of naphthalene nitrosulfonic acids is performed using various chemical reagents and electrolysis techniques. The process parameters include a current density of 5–10 A/dm², a temperature of 30–32°C, and a concentration of the initial nitro-compound at 10–13% .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Nitronaphthalene-1-sulfonic acid undergoes several types of chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products:
Wissenschaftliche Forschungsanwendungen
6-Nitronaphthalene-1-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in biochemical studies to understand the behavior of nitro and sulfonic acid groups in biological systems.
Medicine: Investigated for potential pharmaceutical applications due to its unique chemical properties.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-nitronaphthalene-1-sulfonic acid primarily involves its reduction to naphthalene aminosulfonic acid. This process occurs via an intermediate formation of hydroxylamine, followed by a six-electron reduction stage . The presence of the sulfonic acid group influences the reduction process by affecting the anionic character of the species being reduced .
Vergleich Mit ähnlichen Verbindungen
- 1-Nitronaphthalene-4-sulfonic acid
- 1-Nitronaphthalene-5-sulfonic acid
- 1-Nitronaphthalene-8-sulfonic acid
Comparison: 6-Nitronaphthalene-1-sulfonic acid is unique due to its specific position of the nitro and sulfonic acid groups on the naphthalene ring. This positioning affects its chemical reactivity and applications. For instance, 1-nitronaphthalene-4-sulfonic acid and 1-nitronaphthalene-5-sulfonic acid have different reactivity patterns and are used in different industrial applications .
Eigenschaften
CAS-Nummer |
54220-76-7 |
|---|---|
Molekularformel |
C10H7NO5S |
Molekulargewicht |
253.23 g/mol |
IUPAC-Name |
6-nitronaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H7NO5S/c12-11(13)8-4-5-9-7(6-8)2-1-3-10(9)17(14,15)16/h1-6H,(H,14,15,16) |
InChI-Schlüssel |
ZTRNMLNZZWIBPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



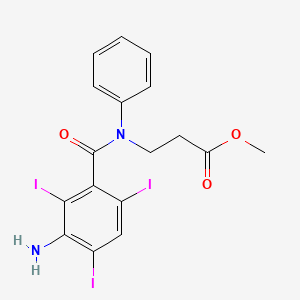
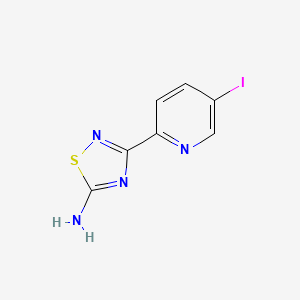
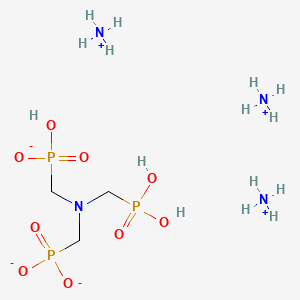
![9-[2-Hydroxy-3-[(2-hydroxyethyl)thio]propoxy]-7,11-dioxa-3,15-dithiaheptadecane-1,5,13,17-tetrol](/img/structure/B13755105.png)
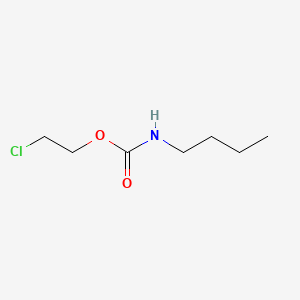
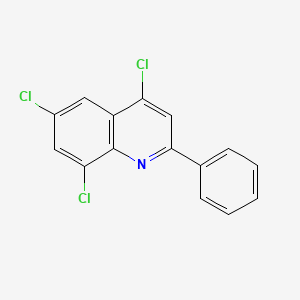
![(4-chlorophenyl)methyl-[10-[dodecyl(dimethyl)azaniumyl]decyl]-dimethylazanium;dibromide](/img/structure/B13755129.png)
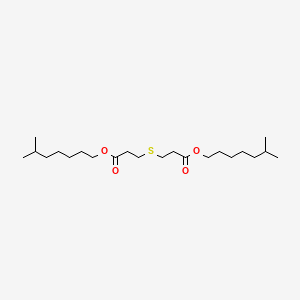
![Thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide (9CI)](/img/structure/B13755139.png)
